

Nilutamide preclinical research animal studies

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Compound Focus: Nilutamide

CAS No.: 63612-50-0

Cat. No.: S548659

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Preclinical Profile of Nilutamide

The table below summarizes the key preclinical and pharmacological characteristics of **nilutamide** gathered from the available literature.

Aspect	Preclinical Findings & Characteristics
Mechanism of Action	Selective, competitive antagonist of the Androgen Receptor (AR) [1] [2]. Prevents effects of testosterone and dihydrotestosterone (DHT) [1].
Primary Indication	Treatment of prostate cancer in combination with surgical or chemical castration [3] [1].

| **Pharmacokinetics** | - **Absorption:** Rapid and complete after oral administration [3].

- **Half-life:** Approximately 41-49 hours (mean 56 hours; range 23-87 hours) [3] [1].
- **Metabolism:** Extensive liver metabolism, primarily by cytochrome P450 enzymes (CYP2C19) [4] [1].
- **Excretion:** Mainly via urine (62%), mostly as metabolites; less than 10% in feces [1]. | | **Key Animal Findings** | - Binds to AR in prostatic tissue of rat, hamster, dog, and human [3].
- Causes atrophy of androgen-dependent tissues and shows antitumor activity in prostate cancer models [2]. | | **Notable Adverse Effects** | - **Visual disturbances:** Delay in dark adaptation [3] [1].
- **Alcohol intolerance:** Disulfiram-like reaction [3] [1].
- **Interstitial pneumonitis:** Can progress to pulmonary fibrosis [3] [1].
- **Hepatotoxicity:** Rare but potentially severe; associated with mitochondrial toxicity [1]. |

Experimental Research and Current Gaps

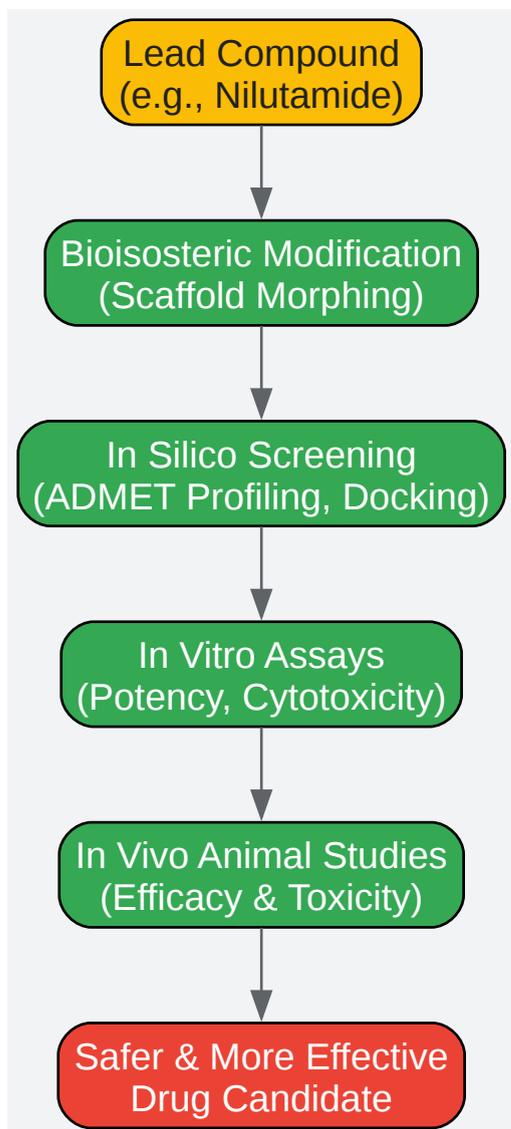
While specific animal model protocols are not detailed in the search results, recent research illustrates how **nilutamide** is used as a reference compound in *in vitro* studies.

- **Recent In Vitro Application:** A 2025 study used **nilutamide** as an **AR blocker control** to investigate a new compound, lathyrol, in renal cell carcinoma (RCC) research [5]. In this study, 786-O human RCC cells were treated with **325 µg/mL nilutamide** alongside the experimental drug. Both **nilutamide** and lathyrol **suppressed cell proliferation, migration, and invasion, and promoted apoptosis**, confirming the role of AR signaling in this cancer type and validating the new compound's efficacy [5].

A significant gap in the available information is the absence of detailed, documented experimental protocols for **nilutamide**'s original animal studies. The methodologies from its initial development are not provided in the search results [3] [2].

A Modern Approach to Preclinical Antiandrogen Research

For a contemporary research perspective, the field has moved towards **bioisosteric methodology** to design improved antiandrogens. This involves modifying the core structure of existing drugs like **nilutamide** to create novel analogs with better efficacy and safety profiles [4]. The general workflow for this approach is outlined below:



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Modern drug discovery workflow for antiandrogens

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References

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